molecular formula C23H25N5O5S B11635921 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide

Cat. No.: B11635921
M. Wt: 483.5 g/mol
InChI Key: OTPXYXXIDXVRAG-LFVJCYFKSA-N
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Description

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a benzisothiazole moiety, and a nitrobenzylidene hydrazine linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone, followed by oxidation to introduce the sulfone group.

    Hydrazone Formation: The nitrobenzaldehyde is reacted with hydrazine to form the nitrobenzylidene hydrazine intermediate.

    Coupling Reaction: The benzisothiazole sulfone is then coupled with the nitrobenzylidene hydrazine intermediate under appropriate conditions to form the desired hydrazone linkage.

    Cyclohexylation: Finally, the cyclohexyl group is introduced through an amide bond formation, typically using cyclohexylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, which can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s hydrazone linkage and nitro group make it a candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of hydrazone-reducing enzymes.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide likely involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the hydrazone linkage can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The benzisothiazole moiety may also contribute to binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-aminobenzylidene)hydrazino]propanamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methylbenzylidene)hydrazino]propanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide makes it unique compared to its analogs. This functional group can undergo specific chemical reactions, such as reduction to an amine, which can significantly alter the compound’s biological activity and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-nitrophenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C23H25N5O5S/c29-22(25-18-9-2-1-3-10-18)14-15-27(24-16-17-8-4-6-12-20(17)28(30)31)23-19-11-5-7-13-21(19)34(32,33)26-23/h4-8,11-13,16,18H,1-3,9-10,14-15H2,(H,25,29)/b24-16+

InChI Key

OTPXYXXIDXVRAG-LFVJCYFKSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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